molecular formula C8H10ClNO2 B076541 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 13983-22-7

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B076541
CAS No.: 13983-22-7
M. Wt: 187.62 g/mol
InChI Key: ACDHRNXIPTYGEZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is a versatile and highly functionalized pyridine derivative of significant interest in medicinal chemistry and chemical biology research. Its core structure features a pyridinol ring system substituted with reactive chloromethyl and hydroxymethyl groups, making it a valuable bifunctional synthetic intermediate. The chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions, enabling alkylation of amines, thiols, and other nucleophiles to create novel chemical entities. Concurrently, the hydroxymethyl group can be selectively functionalized through esterification or etherification, or oxidized to the corresponding aldehyde, providing a second orthogonal handle for molecular diversification.

Properties

IUPAC Name

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDHRNXIPTYGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161176
Record name 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13983-22-7
Record name 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of 4-picoline or isonicotinic acid. These methods are preferred due to their high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Pyridoxamine Dihydrochloride

  • Structure: 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride .
  • Key Differences: Replaces the chloromethyl group (position 5) with an aminomethyl group.
  • Impact: Reactivity: The aminomethyl group enables chelation with metal ions (e.g., Zn²⁺, Cu²⁺), enhancing its role in enzyme cofactor analogs. Biological Activity: Pyridoxamine is a vitamin B₆ derivative with antioxidant properties, contrasting with the electrophilic reactivity of the chloromethyl group in the target compound .

4-(Difluoromethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

  • Structure : Difluoromethyl substitution at position 4 .
  • Key Differences : Fluorine atoms increase electronegativity and stability compared to chloromethyl.
  • Impact :
    • Metabolic Stability : Fluorine’s inductive effect reduces susceptibility to hydrolysis, making it more stable in biological systems.
    • Applications : Used in fluorinated drug candidates for enhanced bioavailability .

Schiff Base Derivatives

  • Example: (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol .
  • Key Differences : Incorporates an imine (-C=N-) group at position 3.
  • Impact: Coordination Chemistry: Acts as a tridentate ligand (N₂O donor) for Cu(II), forming square planar complexes with antimicrobial activity . Tautomerization: Exists predominantly in the enol form, stabilizing metal complexes via deprotonated phenolic oxygen .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
5-(Chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol C₈H₁₀ClNO₂ 187.62 Not reported Polar solvents
Pyridoxamine dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.11 226–228 (dec.) Water, ethanol
4-(Difluoromethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol C₈H₉F₂NO₂ 189.16 Not reported DMSO, methanol

Notes:

  • The chloromethyl group in the target compound lowers solubility in water compared to pyridoxamine’s hydrophilic aminomethyl group.
  • Fluorinated analogs exhibit higher lipid solubility, enhancing membrane permeability .

Nucleophilic Substitution

  • The chloromethyl group undergoes substitution with amines, thiols, or alkoxides.

Metal Coordination

  • Cu(II) Complexes: The hydroxymethyl and phenolic hydroxyl groups enable tridentate binding, as seen in Schiff base-Cu(II) complexes. These complexes show higher antibacterial activity (MIC: 8–32 µg/mL) against E. coli and S. aureus compared to free ligands .

Biological Activity

5-(Chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloromethyl group : Enhances reactivity through nucleophilic substitution.
  • Hydroxymethyl group : Capable of forming hydrogen bonds, which may influence interactions with biological targets.
  • Methyl group : Contributes to lipophilicity and overall stability.

These functional groups enable the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The hydroxyl group can engage in hydrogen bonding with active sites on enzymes, potentially inhibiting their activity.
  • Nucleophilic Substitution Reactions : The chloromethyl group allows for substitution reactions that can modify biological molecules, influencing their function and activity.
  • Antimicrobial Activity : Research has indicated that compounds containing pyridine structures often exhibit antimicrobial properties, which may extend to this compound as well .

Antimicrobial Properties

Pyridine derivatives have been extensively studied for their antimicrobial effects. In a study examining various pyridine compounds, it was noted that those with hydroxyl groups exhibited enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of both hydroxymethyl and chloromethyl groups in 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol may contribute to its efficacy against these organisms .

Antiviral Potential

Given the rising need for antiviral agents, especially during the COVID-19 pandemic, compounds like 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol are being explored for their potential antiviral activities. The structural features that allow for interaction with viral proteins could be crucial in developing new antiviral therapies .

Case Studies

  • Synthesis and Biological Testing : A recent study synthesized several pyridine derivatives, including 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol, and evaluated their antimicrobial activities. The results indicated significant inhibition against multiple bacterial strains, highlighting the compound's potential as a lead structure for drug development .
  • Comparative Analysis : In comparative studies with similar compounds lacking certain functional groups (e.g., 4-Pyridinemethanol), 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol demonstrated superior reactivity and biological activity due to its unique combination of functional groups.

Research Findings

Property/ActivityObservations
Antimicrobial ActivityEffective against S. aureus, E. coli
Enzyme InteractionPotential inhibition via hydrogen bonding
Nucleophilic SubstitutionReactivity due to chloromethyl group
Antiviral PotentialUnder investigation; promising structural features

Q & A

Q. What are the recommended synthetic routes for preparing 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol and its Schiff base derivatives?

The compound is synthesized via condensation reactions between pyridoxal (a vitamin B6 analogue) and aromatic amines. For example, reacting pyridoxal with 2-amino-5-chloroaniline under reflux in ethanol yields the Schiff base ligand (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol [HL]. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid side products like keto-enol tautomers. Metal complexes, such as [Cu(L)Cl], are formed by adding metal salts (e.g., CuCl₂) to the ligand solution under controlled pH .

Q. How can spectroscopic methods validate the structure of this compound and its metal complexes?

  • IR spectroscopy : Confirms ligand coordination via shifts in ν(O–H) (phenolic hydroxyl) and ν(C=N) (azomethine) bands. Deprotonation of the phenolic oxygen in the Cu(II) complex is indicated by the absence of a broad O–H stretch .
  • NMR : ¹H and ¹³C NMR identify tautomeric forms (enol vs. keto). For example, the enol form shows a singlet for the hydroxyl proton, while the keto form would display a carbonyl carbon signal.
  • UV-Vis : Electronic transitions (e.g., π→π* and n→π*) provide insights into conjugation and metal-ligand charge transfer .

Q. What experimental precautions are critical for handling chloromethyl-containing derivatives?

  • Reactivity : The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic substitution. Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Safety : Chlorinated intermediates may release HCl during reactions. Employ fume hoods and acid traps. Waste must be segregated and treated by certified agencies to avoid environmental contamination .

Advanced Research Questions

Q. How does density functional theory (DFT) elucidate the tautomerization and electronic structure of this compound?

DFT calculations (e.g., B3LYP/6-31G**) optimize geometries and compare tautomer stability. The enol form of the meta isomer is energetically favored over the keto form due to intramolecular hydrogen bonding between the hydroxyl and azomethine groups. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions, while molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic attack .

Q. What coordination behavior is observed when this compound binds to transition metals like Cu(II)?

The ligand acts as a tridentate N₂O donor, coordinating via:

  • Deprotonated phenolic oxygen,
  • Azomethine nitrogen,
  • Amine nitrogen from the aromatic ring.
    The Cu(II) complex adopts a square planar geometry, confirmed by DFT-optimized bond angles (≈90°) and electron paramagnetic resonance (EPR) data. The chloro ligand occupies the fourth coordination site, with bonding interactions validated by atoms-in-molecules (AIM) analysis .

Q. How does AIM analysis evaluate bonding interactions in the Cu(II) complex?

AIM calculates electron density (ρ) and Laplacian (∇²ρ) at bond critical points (BCPs). For the Cu–N(azomethine) bond, ρ ≈ 0.12–0.15 a.u. and ∇²ρ > 0 indicate closed-shell interactions (ionic/covalent mix). In contrast, Cu–O(phenolic) shows higher ρ (~0.20 a.u.), suggesting stronger covalent character .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Geometry discrepancies : Compare XRD-derived bond lengths with DFT-optimized values. Adjust basis sets (e.g., add polarization/diffusion functions) to improve accuracy.
  • Spectroscopic mismatches : Re-examine solvent effects (e.g., PCM models for NMR) or consider dynamic processes (e.g., tautomer interconversion) not captured in static DFT calculations .

Methodological Considerations

Q. How to design experiments to study the biological activity of derived metal complexes?

  • Antimicrobial assays : Test complexes against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via disk diffusion or MIC protocols. Compare activity to free ligands to assess metal-enhanced efficacy.
  • DNA interaction studies : Use UV-Vis titration or fluorescence quenching to evaluate binding constants (Kb) with calf thymus DNA. Intercalation is confirmed via viscosity increases .

Q. What computational tools are essential for modeling this compound’s reactivity?

  • Gaussian or ORCA : For DFT-based electronic structure calculations.
  • Multiwfn : To perform AIM, NBO, and MEP analyses.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

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